2-Chloro-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one
CAS No.:
Cat. No.: VC18904390
Molecular Formula: C7H10ClF2NO
Molecular Weight: 197.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10ClF2NO |
|---|---|
| Molecular Weight | 197.61 g/mol |
| IUPAC Name | 2-chloro-2,2-difluoro-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C7H10ClF2NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 |
| Standard InChI Key | POLDJIAONSZRPJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)C(F)(F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) bonded to a ketone group substituted with two fluorine atoms and one chlorine atom at the α-position. This arrangement creates a sterically hindered electrophilic center, which influences its reactivity in nucleophilic substitution and coordination chemistry . The IUPAC name, 2-chloro-2,2-difluoro-1-piperidin-1-ylethanone, reflects this substitution pattern.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine protons (, multiplet) and the carbonyl carbon ( in ). Mass spectrometry (MS) typically shows a molecular ion peak at , consistent with its molecular weight .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 197.61 g/mol | |
| Boiling Point | Not reported | |
| Density | Not reported |
Synthetic Pathways
Conventional Synthesis
The compound is synthesized via a two-step protocol:
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Acylation of Piperidine: Piperidine reacts with chloro-difluoroacetyl chloride in dichloromethane at 0–5°C, yielding the intermediate acylated product.
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Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Advanced Difluoromethylation Strategies
Recent advancements in difluoromethylation, such as transition-metal-catalyzed cross-coupling and radical-based methods, offer alternative routes. For instance, palladium-catalyzed coupling of piperidine with difluoromethyl halides under mild conditions improves yield and selectivity .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The α-chloro-difluoro group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium methoxide replaces chlorine with methoxy, forming 2-methoxy-2,2-difluoro-1-(piperidin-1-yl)ethan-1-one.
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding 2,2-difluoro-1-(piperidin-1-yl)ethan-1-one—a potential intermediate for non-halogenated analogs.
Applications in Medicinal Chemistry
Drug Candidate Synthesis
Fluorinated compounds like this ketone enhance drug bioavailability and target binding. For example, its incorporation into kinase inhibitors improves metabolic stability by resisting cytochrome P450 oxidation .
Proteomics Research
The compound’s electrophilic carbonyl group facilitates selective protein labeling. Site-specific modification of lysine residues in bovine serum albumin (BSA) has been demonstrated, showcasing utility in bioconjugation .
Comparison with Structural Analogs
2-Chloro-1-piperidin-1-ylethanone
The non-fluorinated analog (PubChem CID 222312) lacks metabolic stability due to the absence of fluorine’s electron-withdrawing effects. This contrast underscores fluorine’s role in optimizing pharmacokinetics .
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